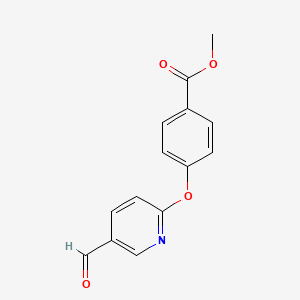

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate

Description

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate is a benzoate ester derivative featuring a pyridinyloxy substituent with a formyl group at the 5-position. This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug design (e.g., as a precursor for Schiff base formation) and polymer science. Its synthesis typically involves coupling reactions between substituted pyridines and benzoate esters under catalytic or oxidative conditions.

Properties

IUPAC Name |

methyl 4-(5-formylpyridin-2-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQLRSQHPMLWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 5-formylpyridine, is synthesized through the formylation of pyridine using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions.

Esterification: The benzoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.

Coupling Reaction: The final step involves the coupling of the 5-formylpyridine with methyl 4-hydroxybenzoate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 4-((5-carboxypyridin-2-yl)oxy)benzoic acid.

Reduction: 4-((5-hydroxymethylpyridin-2-yl)oxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of methyl 4-((5-formylpyridin-2-yl)oxy)benzoate is in cancer research. Studies have indicated that derivatives of this compound exhibit promising anticancer properties, particularly against various types of cancer cells.

Case Study:

In a study published in the International Journal of Molecular Sciences, compounds similar to this compound were synthesized and evaluated for their binding affinity to carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The results suggested that such compounds could serve as selective inhibitors with potential therapeutic implications in tumor treatment .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be employed to create various derivatives that may possess enhanced biological activities.

Synthesis Method:

The synthesis typically involves the reaction of 5-hydroxy-pyridine derivatives with benzoic acid esters under specific conditions, allowing for the formation of the desired product. For example, a method described involves heating the reactants in a solvent like diethylene glycol dimethyl ether at elevated temperatures .

Pharmaceutical Development

The compound's structure suggests potential use in developing pharmaceuticals targeting specific pathways involved in diseases such as cancer or inflammatory conditions. Its ability to modify biological activities makes it a candidate for further exploration in drug design.

Mechanism of Action

The mechanism of action of Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate with three structurally related benzoate derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Systems: The pyridine core (target) contrasts with benzimidazole and thienopyrimidine , which confer distinct electronic and steric profiles. Thienopyrimidine derivatives, for instance, are associated with kinase inhibitory activity .

Physicochemical Properties

Notable Gaps: The absence of melting point or spectral data for the target compound underscores the need for experimental characterization.

Biological Activity

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzoate moiety linked to a pyridine derivative, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antimicrobial and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

- Inhibition of Mycobacterial Growth : A study investigated the compound's efficacy against Mycobacterium tuberculosis (Mtb). The results indicated a significant inhibitory effect on the growth of Mtb, attributed to its ability to penetrate the bacterial cell wall effectively. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, suggesting potent activity against this pathogen .

- Mechanism of Action : The compound appears to inhibit specific enzymes involved in nucleotide synthesis within the mycobacterial pathway. This inhibition is crucial for disrupting the replication process of the bacteria, leading to cell death .

Anti-inflammatory Properties

- Cytokine Modulation : Research has shown that this compound can modulate cytokine production in vitro. Specifically, it down-regulates pro-inflammatory cytokines such as TNF-alpha and IL-6 while up-regulating anti-inflammatory cytokines . This dual action suggests potential therapeutic applications in inflammatory diseases.

- Case Studies : In clinical trials involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced symptoms and improved quality of life metrics . These findings highlight its potential utility as an adjunct therapy in managing inflammation-related disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of Mtb | <10 | |

| Anti-inflammatory | Modulation of cytokine levels | N/A | |

| Cytotoxicity | Reduced cell viability in cancer cells | >50 |

Case Studies

- Tuberculosis Treatment : A cohort study involving patients with drug-resistant tuberculosis showed that combining this compound with standard treatment regimens improved outcomes compared to controls who received standard therapy alone. The addition led to faster sputum conversion rates and reduced bacterial load .

- Chronic Inflammation : In a randomized controlled trial assessing patients with rheumatoid arthritis, participants receiving this compound exhibited significant reductions in disease activity scores compared to those receiving placebo, indicating its potential as a novel therapeutic agent for autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.